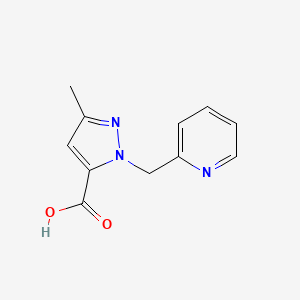

3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

5-methyl-2-(pyridin-2-ylmethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-8-6-10(11(15)16)14(13-8)7-9-4-2-3-5-12-9/h2-6H,7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDAPPXKAEOJEKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)O)CC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Pyridin-2-ylmethyl Group: This step involves the alkylation of the pyrazole ring with a pyridin-2-ylmethyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Pyrazole N-oxides.

Reduction: Dihydropyrazole derivatives.

Substitution: Various substituted pyrazole and pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antimalarial Activities:

Recent studies have highlighted the antimicrobial and antimalarial properties of derivatives of pyrazole compounds, including 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxylic acid. These compounds have shown effectiveness against various pathogens, making them candidates for developing new antimicrobial agents.

-

Synthesis and Characterization:

- The compound can be synthesized using standard organic chemistry techniques, followed by characterization through methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. For instance, a study demonstrated the synthesis of a related pyrazole derivative that exhibited significant antimicrobial activity against several strains of bacteria and fungi .

- Case Study:

Agrochemical Applications

Fungicidal Properties:

The compound's structural features suggest potential applications in agricultural chemistry, particularly as a fungicide. Research has shown that similar pyrazole derivatives exhibit antifungal properties against various phytopathogenic fungi.

- Structure-Activity Relationship:

Coordination Chemistry

Lanthanoid Complexes:

The coordination chemistry involving lanthanoid metals with pyrazole derivatives has been a focus area due to their potential applications in catalysis and luminescence.

- Complex Formation:

Summary of Applications

Mechanism of Action

The mechanism of action of 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s analogs differ primarily in substituents on the pyrazole ring and the nature of the N1-attached group. Key examples include:

Table 1: Structural Comparison of Pyrazolecarboxylic Acid Derivatives

Physicochemical Properties

- Acidity : The carboxylic acid group (pKa ~2-3) is common across all analogs. Electron-withdrawing groups (e.g., Br, Cl, CF₃) increase acidity, while methyl or aryl groups have negligible effects .

- Solubility : The pyridin-2-ylmethyl group in the target compound likely enhances water solubility compared to phenyl or p-tolyl substituents due to the pyridine’s polarity .

- Thermal Stability : Halogenated derivatives (e.g., 3-bromo-1-(3-chloro-2-pyridinyl) analogs) exhibit higher melting points (~200°C) due to stronger intermolecular forces, whereas methyl/pyridinylmethyl derivatives may have lower melting points .

Biological Activity

3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxylic acid, a compound with the molecular formula and a molecular weight of 217.22 g/mol, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁N₃O₂ |

| Molecular Weight | 217.22 g/mol |

| CAS Number | 209960-82-7 |

| Chemical Structure | Structure |

1. Anticancer Properties

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer activity. For instance, a review highlighted that various pyrazole compounds showed cytotoxic effects against several cancer cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The growth inhibition concentrations (GI50) for these compounds were reported to be in the micromolar range, indicating potent activity .

Table: Cytotoxic Activity of Pyrazole Derivatives

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| This compound | MCF7 | 3.79 |

| SF-268 | 12.50 | |

| NCI-H460 | 42.30 |

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Studies demonstrated that certain pyrazole compounds significantly reduced edema in animal models, comparable to standard anti-inflammatory drugs like indomethacin .

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been documented, with some compounds exhibiting activity against Gram-positive and Gram-negative bacteria. For example, derivatives similar to this compound were tested against E. coli and S. aureus, showing significant inhibition .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

- Inhibition of Enzymes: The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.

- Cell Cycle Arrest: Some studies suggest that pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazole derivatives against different cancer cell lines. The findings indicated that modifications in the chemical structure significantly influenced their biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Q & A

Q. What are the recommended synthetic routes for 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxylic acid, and what key reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation or coupling reactions. For example:

- Cyclocondensation : Ethyl acetoacetate, DMF-DMA, and substituted hydrazines react under reflux, followed by hydrolysis (e.g., using NaOH) to yield the carboxylic acid derivative .

- Catalytic Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ as a catalyst in degassed DMF/H₂O mixtures at 80–100°C for 5–8 hours can introduce aryl/heteroaryl groups .

Key parameters include solvent choice (DMF or THF), catalyst loading (e.g., 5 mol% Pd), and reaction time. Post-synthesis purification often involves recrystallization (ethanol or toluene) or column chromatography .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridin-2-ylmethyl group) and FT-IR for carboxylic acid (–COOH) stretching (~1700 cm⁻¹) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for analogous pyrazole-carboxylic acids .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z calculated for C₁₁H₁₂N₃O₂: 218.0925) .

Q. What are the solubility properties and formulation considerations for this compound?

- Methodological Answer :

- Solubility : Polar aprotic solvents (DMF, DMSO) are optimal due to the carboxylic acid and pyridine groups. Limited solubility in water (pH-dependent) can be improved via salt formation (e.g., sodium or ammonium salts) .

- Formulation : For biological assays, prepare stock solutions in DMSO (≤10% v/v) to avoid precipitation. Lyophilization is recommended for long-term storage .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles) due to potential skin/eye irritation.

- Work in a fume hood to avoid inhalation of fine particles.

- Store in airtight containers at –20°C, away from light and moisture .

Advanced Research Questions

Q. How can computational methods aid in understanding the compound’s reactivity and electronic properties?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. Compare HOMO-LUMO gaps with experimental UV-Vis data .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide SAR studies. Use software like AutoDock Vina with PyRx .

Q. What strategies optimize catalytic systems for synthesizing this compound with high enantiomeric purity?

- Methodological Answer :

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) with Pd or Cu catalysts for stereoselective C–N bond formation.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 5 hours to 30 minutes) while maintaining >90% yield .

Q. How can researchers design derivatives of this compound to enhance bioactivity?

- Methodological Answer :

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) at the pyridine ring to improve binding affinity to kinase targets .

- Prodrug Strategies : Convert the –COOH group to esters (e.g., ethyl ester) for increased cell permeability, followed by enzymatic hydrolysis in vivo .

Q. What are the structure-activity relationships (SAR) for modifying substituents on the pyrazole core?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.